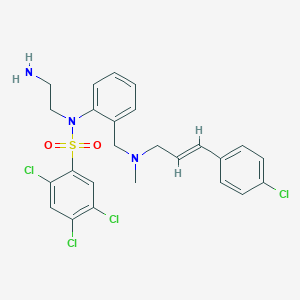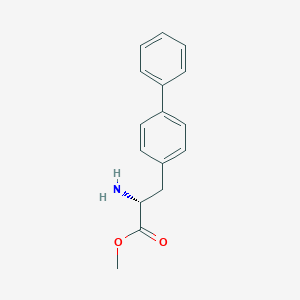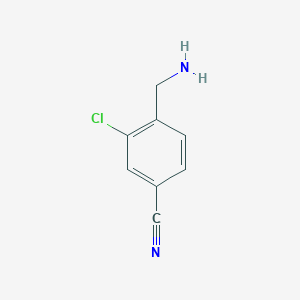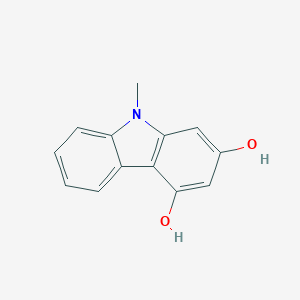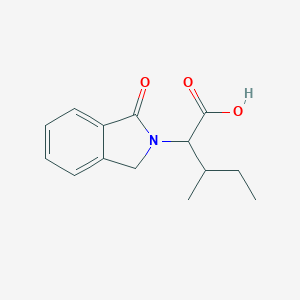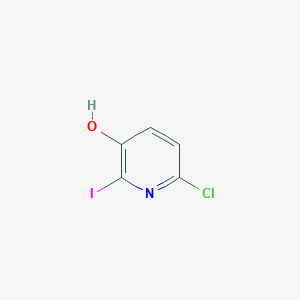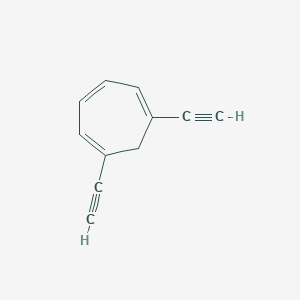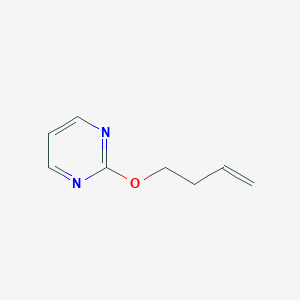
2-(3-Buten-1-yloxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Buten-1-yloxy)pyrimidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound possesses a unique structure that makes it an attractive target for synthesis and study.
作用機序
The mechanism of action of 2-(3-Buten-1-yloxy)pyrimidine is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which can improve cognitive function.
生化学的および生理学的効果
Studies have shown that 2-(3-Buten-1-yloxy)pyrimidine can have a range of biochemical and physiological effects, depending on the specific application. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models of disease.
実験室実験の利点と制限
One advantage of using 2-(3-Buten-1-yloxy)pyrimidine in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different properties. Additionally, its unique structure makes it an attractive target for drug development. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.
将来の方向性
There are several potential future directions for research on 2-(3-Buten-1-yloxy)pyrimidine. One area of interest is the development of derivatives with improved selectivity and potency against specific targets. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential applications in other disease areas. Finally, the development of new synthesis methods could lead to more efficient and cost-effective production of the compound.
合成法
The synthesis of 2-(3-Buten-1-yloxy)pyrimidine can be achieved through several methods, including the reaction of 3-buten-1-ol with cyanoacetic acid followed by cyclization, or the reaction of 3-buten-1-ol with cyanoacetamide in the presence of a catalyst. These methods have been optimized to produce high yields of the compound with good purity.
科学的研究の応用
2-(3-Buten-1-yloxy)pyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, it has been found to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in various diseases.
特性
CAS番号 |
169310-71-8 |
|---|---|
製品名 |
2-(3-Buten-1-yloxy)pyrimidine |
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC名 |
2-but-3-enoxypyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h2,4-6H,1,3,7H2 |
InChIキー |
DPEBLKGRWFYFOI-UHFFFAOYSA-N |
SMILES |
C=CCCOC1=NC=CC=N1 |
正規SMILES |
C=CCCOC1=NC=CC=N1 |
同義語 |
Pyrimidine, 2-(3-butenyloxy)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(2-Thienyl)-3-isoxazolyl]methanol](/img/structure/B60917.png)
![{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B60919.png)
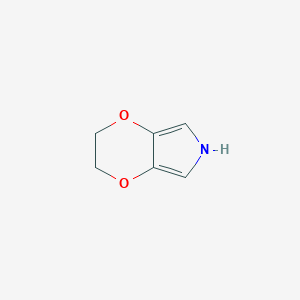
![11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methylamino]undecanoic acid](/img/structure/B60925.png)

![Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate](/img/structure/B60928.png)
